Forskoditerpenoside C

CAS No.:

Cat. No.: VC1945179

Molecular Formula: C28H44O11

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H44O11 |

|---|---|

| Molecular Weight | 556.6 g/mol |

| IUPAC Name | [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-5-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |

| Standard InChI | InChI=1S/C28H44O11/c1-8-26(5)11-14(31)21-27(6)16(38-24-19(34)18(33)17(32)15(12-29)37-24)9-10-25(3,4)22(27)20(36-13(2)30)23(35)28(21,7)39-26/h8,15-24,29,32-35H,1,9-12H2,2-7H3/t15-,16+,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28+/m1/s1 |

| Standard InChI Key | JLNFSODBKULJEE-NEXFZGQFSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@H]4C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)C |

| Canonical SMILES | CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1O)C)(C)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |

Introduction

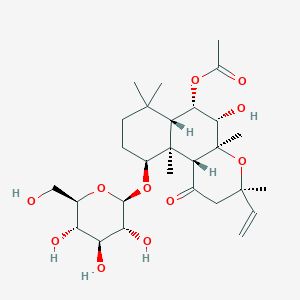

Chemical Structure and Properties

Molecular Characteristics

Forskoditerpenoside C has the molecular formula C₂₈H₄₄O₁₁ with a molecular weight of 556.6 g/mol . Structurally, it is classified as a labdane diterpene glycoside, specifically described as labd-14-en-11-one substituted by a beta-acetoxy group at position 6, an epoxy group between positions 8 and 13, a beta-hydroxy group at position 7, and a beta-D-glucopyranosyloxy group at position 1 (the 1-alpha stereoisomer) .

Chemical Identifiers

The compound can be identified using several standardized chemical notations as shown in Table 1.

Table 1: Chemical Identifiers of Forskoditerpenoside C

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6beta-acetoxy-7beta-hydroxy-8,13-epoxy-labd-14-en-11-one-1alpha-O-beta-D-glucopyranoside |

| Alternative IUPAC | [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-10-(beta-D-glucopyranosyloxy)-5-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-6-yl] acetate |

| InChIKey | JLNFSODBKULJEE-NEXFZGQFSA-N |

| SMILES | CC(=O)O[C@H]1[C@@H]2C@([C@H]4C(=O)CC@(C)C=C)C |

| CAS Number | 1041183-11-2 |

Physical and Chemical Properties

Forskoditerpenoside C appears as an amorphous white powder . Its spectroscopic analysis reveals characteristic functional groups including hydroxyl (3437 cm⁻¹), carbonyl (1686 cm⁻¹), and ester carbonyl (1736 cm⁻¹) functions, as determined by infrared spectroscopy . The compound has a specific optical rotation of [α]D²⁸ = -25.4° (c=0.09, MeOH), indicating its chiral nature .

Isolation and Source

Botanical Source

Forskoditerpenoside C is derived exclusively from Coleus forskohlii, a perennial plant native to Nepal, Thailand, India, and other parts of South Asia . This plant has gained scientific attention primarily due to its forskolin content, but subsequent investigations have identified numerous other bioactive compounds including several forskoditerpenosides .

Isolation Procedure

The isolation of Forskoditerpenoside C involves a multi-step process starting with the extraction of the whole C. forskohlii plant using ethanol . According to Shan et al. (2008), the ethanol extract is first dissolved in water and then successively extracted with petroleum ether and n-butanol . The n-butanol soluble fraction is further processed through various chromatographic procedures, including silica gel column chromatography with specific elution systems, to ultimately yield pure Forskoditerpenoside C . This meticulous isolation process is necessary due to the compound's relatively low concentration in the plant compared to forskolin.

Spectroscopic Analysis

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of Forskoditerpenoside C. The compound's ¹H-NMR and ¹³C-NMR data reveal specific structural details including the presence of six methyl groups, five methylene groups, eleven methine groups, and six quaternary carbons, as determined by DEPT (Distortionless Enhancement by Polarization Transfer) spectra .

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of Forskoditerpenoside C yields m/z 579.2776 [M+Na]⁺, confirming its molecular formula of C₂₈H₄₄O₁₁ . Additionally, standard ESI-MS shows a peak at m/z 555 [M+H]⁺, further validating the molecular weight determination .

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in Forskoditerpenoside C. The IR spectrum displays characteristic absorption bands at 3437 cm⁻¹ (hydroxyl groups), 2943 cm⁻¹ (C-H stretching), 1736 cm⁻¹ (ester carbonyl), 1686 cm⁻¹ (ketone carbonyl), 1641 cm⁻¹ (C=C stretching), and several other distinctive bands at 1391, 1242, and 1026 cm⁻¹ .

Biological Activities

Smooth Muscle Relaxant Effects

One of the most documented biological activities of Forskoditerpenoside C is its relaxative effect on isolated guinea pig tracheal spirals in vitro . This activity suggests potential applications in respiratory conditions where bronchodilation is beneficial, such as asthma or chronic obstructive pulmonary disease .

Antithrombotic Activity

Recent research has identified Forskoditerpenoside C as one of the core chemical constituents exerting antithrombotic activity . It has been found to interact with multiple thrombo-associated targets, potentially contributing to the prevention of blood clot formation . This suggests a promising avenue for investigation in cardiovascular medicine.

Mechanism of Action

Comparison with Related Compounds

Structural Comparison with Other Forskoditerpenosides

Forskoditerpenoside C is part of a family of related compounds isolated from C. forskohlii, including Forskoditerpenosides A, B, D, and E . These compounds share a common labdane diterpene core structure but differ in their substitution patterns. Table 2 highlights some of the key differences between Forskoditerpenoside C and its structural relative, Forskoditerpenoside E.

Table 2: Comparison of Forskoditerpenoside C and Forskoditerpenoside E

| Feature | Forskoditerpenoside C | Forskoditerpenoside E |

|---|---|---|

| Molecular Formula | C₂₈H₄₄O₁₁ | C₂₈H₄₄O₁₀ |

| Molecular Weight | 556.6 g/mol | 540.6 g/mol |

| Structure at C-7 | 7β-hydroxy | No hydroxyl at C-7 |

| InChIKey | JLNFSODBKULJEE-NEXFZGQFSA-N | ZBNOVDLAFYUSJT-KHGPFLBYSA-N |

| Key Property | Contains hydroxyl group at position 7 | Lacks hydroxyl group at position 7 |

Relation to Forskolin

Forskolin (7β-acetoxy-8,13-epoxy-1α,6β,9α-trihydroxy-labd-14-ene-11-one) is the most studied compound from C. forskohlii . While Forskoditerpenoside C shares the labdane diterpene backbone with forskolin, it differs significantly in having a glucose moiety attached at position 1. This glycosylation likely confers different physicochemical properties, potentially affecting its bioavailability and pharmacological profile compared to forskolin .

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Forskoditerpenoside C and related compounds would enhance understanding of which structural features are responsible for specific biological activities . This could guide the development of semi-synthetic derivatives with optimized pharmacological profiles.

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the observed biological effects of Forskoditerpenoside C are essential . Particular emphasis should be placed on determining whether it shares the cAMP-mediated mechanism of forskolin or operates through distinct pathways.

In Vivo Studies

While in vitro studies have demonstrated promising activities, in vivo studies are necessary to establish the efficacy, bioavailability, and safety profile of Forskoditerpenoside C . Animal models of respiratory and cardiovascular conditions would be particularly valuable in assessing its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume